molecular formula C39H41N9O3 B12416315 Blk-IN-2

Blk-IN-2

Cat. No.: B12416315
M. Wt: 683.8 g/mol
InChI Key: AWZWOMPLEBTAGQ-VMPITWQZSA-N
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Description

Blk-IN-2 is a potent, selective, and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). It demonstrates significant efficacy with an IC50 of 5.9 nM. Additionally, it exhibits an inhibitory effect on Bruton’s tyrosine kinase (BTK) with an IC50 of 202.0 nM . This compound has shown strong antiproliferative activities against various lymphoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Blk-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized in controlled environments to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Blk-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

Blk-IN-2 exerts its effects by irreversibly inhibiting B-Lymphoid tyrosine kinase (BLK) and Bruton’s tyrosine kinase (BTK). The inhibition of these kinases disrupts key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on lymphoma cells .

Properties

Molecular Formula

C39H41N9O3

Molecular Weight

683.8 g/mol

IUPAC Name

N-[3-[[2-[3-[[1-[(E)-4-(dimethylamino)but-2-enoyl]piperidin-4-yl]amino]anilino]pyrimidin-5-yl]carbamoyl]-4-methylphenyl]isoquinoline-6-carboxamide

InChI

InChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+

InChI Key

AWZWOMPLEBTAGQ-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)/C=C/CN(C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C

Origin of Product

United States

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